benzyl N-(prop-2-yn-1-yloxy)carbamate
Description
Role of Propargyl Ethers and Terminal Alkynes as Versatile Chemical Handles
The propargyl ether motif, which contains a terminal alkyne, is a highly versatile functional group in organic chemistry. Terminal alkynes are prized for their ability to participate in a wide array of chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles, which are stable, aromatic linkers used extensively in drug discovery, bioconjugation, and materials science. The propargyl group can be readily introduced into molecules and serves as a reliable handle for subsequent chemical modifications.
Overview of Benzyl (B1604629) N-(prop-2-yn-1-yloxy)carbamate within the Context of Contemporary Chemical Research
Benzyl N-(prop-2-yn-1-yloxy)carbamate is a molecule that strategically combines the key features of an N-alkoxycarbamate with a terminal alkyne. Its structure consists of a benzyl carbamate (B1207046) core where the nitrogen atom is substituted with a propargyloxy group (prop-2-yn-1-yloxy). The benzyl group is a common protecting group in organic synthesis, often employed for its stability and ease of removal through hydrogenolysis.
The presence of the terminal alkyne in the propargyloxy side chain positions this molecule as a potentially valuable building block for click chemistry applications. It could be used to introduce the N-benzyloxycarbonyl (Cbz) protected nitrogen functionality onto a molecule of interest via a triazole linkage. While specific research dedicated exclusively to this compound is not widely documented in publicly available literature, its constituent functional groups suggest its potential utility in the modular synthesis of complex molecules.
Below is a table summarizing the key properties of this compound based on available data. nih.gov
| Property | Value |
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | 19860192 (CID) |
Due to the limited specific research on this compound, a detailed discussion of its synthesis and reactivity remains speculative. However, general synthetic routes to N-alkoxycarbamates often involve the reaction of a suitable N-hydroxycarbamate precursor with an alkylating agent, or the reaction of an alkoxyamine with a chloroformate. In the case of this compound, a plausible synthesis could involve the reaction of benzyl N-hydroxycarbamate with propargyl bromide in the presence of a base.
The reactivity of this compound would be dominated by the terminal alkyne, making it a prime candidate for CuAAC reactions with various azides. The benzyl carbamate portion would likely remain stable under these conditions, allowing for subsequent deprotection to reveal a primary amine if desired.
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-prop-2-ynoxycarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-8-15-12-11(13)14-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWASFOJNWYYMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCONC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzyl N Prop 2 Yn 1 Yloxy Carbamate and Analogous Structures
Strategies for N-Alkoxycarbamate Formation
The formation of the N-alkoxycarbamate functional group is a key step in the synthesis of the target molecule and its analogs. This can be achieved through various synthetic routes, including the preparation of N-alkoxy precursors followed by carbamoylation, or through palladium-catalyzed reactions that construct the carbamate (B1207046) in a controlled manner.
Synthesis of Key N-Alkoxy Precursors
The synthesis of N-alkoxyamines is a fundamental prerequisite for several N-alkoxycarbamate formation strategies. These precursors provide the core structure onto which the carbamate functionality is built. A common approach involves the reduction of oximes or the alkylation of hydroxylamines. While specific examples for the direct precursor to benzyl (B1604629) N-(prop-2-yn-1-yloxy)carbamate are not detailed in the provided results, the general principles of N-alkoxy precursor synthesis are well-established in organic chemistry.
Carbamoylation Routes for N-Alkoxycarbamates
Carbamoylation of N-alkoxyamines is a direct method for the synthesis of N-alkoxycarbamates. This transformation can be accomplished using various carbamoylating agents.
One versatile approach involves the use of carbonyl diimidazole (CDI) . This reagent reacts with alcohols to form alkoxycarbonylimidazoles, which are activated intermediates. researchgate.net These intermediates can then react with N-alkoxyamines to furnish the desired N-alkoxycarbamates. researchgate.netrsc.org The reaction is typically mild and avoids the use of hazardous reagents like phosgene. researchgate.net
Another common method is the reaction of N-alkoxyamines with chloroformates . For instance, benzyl chloroformate can react with an appropriate N-alkoxyamine to yield the corresponding benzyl N-alkoxycarbamate. wikipedia.org This method is widely used for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto amines and can be adapted for N-alkoxyamines.
The Lossen rearrangement offers an alternative route. This reaction involves the rearrangement of hydroxamic acids to isocyanates, which can then be trapped by alcohols to form carbamates. organic-chemistry.org By using an O-substituted hydroxylamine (B1172632) as the starting material, this method can be adapted to produce N-alkoxycarbamates.
A one-pot synthesis of carbamates has been reported using carbonylimidazolide in water, which provides an efficient and general method for the preparation of carbamates without requiring an inert atmosphere. organic-chemistry.org
Here is an interactive data table summarizing various carbamoylation routes:
Table 1: Carbamoylation Routes for N-Alkoxycarbamates| Carbamoylating Agent | Intermediate | Key Features |
|---|---|---|
| Carbonyl diimidazole (CDI) | Alkoxycarbonylimidazole | Mild conditions, avoids phosgene. researchgate.net |
| Chloroformates | N/A | Widely used for Cbz protection. wikipedia.org |
| From Hydroxamic Acids | Isocyanate | Via Lossen rearrangement. organic-chemistry.org |
Palladium-Catalyzed Approaches to Carbamate Synthesis
Palladium catalysis offers a powerful and versatile tool for the synthesis of carbamates, including N-alkoxycarbamates. These methods often proceed with high efficiency and selectivity under mild conditions.
A notable palladium-catalyzed method involves the cross-coupling of aryl chlorides or triflates with sodium cyanate in the presence of an alcohol. organic-chemistry.orgnih.govmit.edu This reaction generates an aryl isocyanate in situ, which is then trapped by the alcohol to form the corresponding N-aryl carbamate. organic-chemistry.orgnih.govmit.edu This approach can be extended to the synthesis of N-alkoxycarbamates by using an N-alkoxy alcohol as the nucleophile. The reaction tolerates a wide range of functional groups. organic-chemistry.org
Another palladium-catalyzed approach is the oxidative carbonylation of amines and alcohols . sci-hub.se This reaction utilizes carbon monoxide and an oxidant to directly form the carbamate bond. sci-hub.se While typically applied to the synthesis of standard carbamates, this methodology could potentially be adapted for N-alkoxycarbamates by using an N-alkoxyamine as the amine component.
The aza-Wacker reaction, a palladium-catalyzed oxidative cyclization, has been explored with N-alkoxy carbamate tethers. chemrxiv.org This indicates the compatibility of the N-alkoxycarbamate moiety with palladium catalysis and suggests the potential for developing novel palladium-catalyzed syntheses of these compounds. chemrxiv.org
Here is an interactive data table summarizing palladium-catalyzed approaches:
Table 2: Palladium-Catalyzed Carbamate Synthesis| Reaction Type | Reactants | Key Features |
|---|---|---|
| Cross-coupling | Aryl halide/triflate, sodium cyanate, alcohol | In situ isocyanate formation, broad scope. organic-chemistry.orgnih.govmit.edu |
| Oxidative Carbonylation | Amine, alcohol, CO, oxidant | Direct formation of carbamate bond. sci-hub.se |
Introduction of the Propargyl Ether Moiety
Etherification of Hydroxy-Functionalized Precursors with Propargyl Halides
A straightforward and widely used method for introducing the propargyl ether moiety is the Williamson ether synthesis . This involves the reaction of a hydroxy-functionalized precursor with a propargyl halide, typically propargyl bromide or propargyl chloride, in the presence of a base. nih.govresearchgate.net
For the synthesis of benzyl N-(prop-2-yn-1-yloxy)carbamate, this would entail the reaction of benzyl N-hydroxycarbamate with propargyl bromide. The base, such as sodium hydride or potassium carbonate, deprotonates the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace the halide from the propargyl reagent. The choice of solvent and base is crucial for the success of this reaction, with polar aprotic solvents like THF or DMF often being employed.
The reactivity of the propargyl halide can be enhanced by using propargyl tosylate or mesylate, which are better leaving groups than bromide. researchgate.net
One-Pot Reaction Sequences for Propargyl Carbamate Derivatization
One-pot procedures offer significant advantages in terms of efficiency and atom economy by minimizing purification steps and reducing waste. Several one-pot methods have been developed for the synthesis of propargyl-containing compounds.
For instance, a one-pot synthesis of homopropargyl alcohols has been achieved through a magnesium-mediated reaction of propargyl bromide with carbonyl compounds under solvent-free conditions. researchgate.net While not directly applicable to the synthesis of the target molecule, this demonstrates the feasibility of one-pot propargylation reactions.
A more relevant one-pot strategy could involve the in-situ formation of the N-alkoxycarbamate followed by propargylation. For example, a primary amine could be converted to a carbamate, which is then N-hydroxylated and subsequently etherified with a propargyl halide in a single reaction vessel.
Furthermore, a one-pot assembly of 3-hydroxycarbazoles involves a consecutive propargylation/palladium-catalyzed hydroxylative benzannulation of indole-2-carbonyls with propargylic alcohols. nih.gov This highlights the potential for developing sophisticated one-pot sequences that incorporate propargylation steps.
A one-pot synthesis of sulfoximine (B86345) propargyl carbamates has been developed, which involves the rhodium-catalyzed transfer of a propargyl carbamate group to a sulfoxide (B87167). acs.orgnih.gov The propargyl carbamate itself can be prepared from propargyl alcohol and sodium cyanate. acs.orgnih.gov This approach could potentially be adapted for the synthesis of this compound.
Here is an interactive data table summarizing methods for introducing the propargyl ether moiety:
Table 3: Introduction of the Propargyl Ether Moiety| Method | Reagents | Key Features |
|---|---|---|
| Williamson Ether Synthesis | Hydroxy precursor, propargyl halide, base | Straightforward, widely used. nih.govresearchgate.net |
| One-Pot Mg-mediated reaction | Propargyl bromide, carbonyl compound | Solvent-free conditions. researchgate.net |
| One-Pot Propargylation/Cyclization | Indole-2-carbonyl, propargylic alcohol, Pd catalyst | Forms complex heterocyclic structures. nih.gov |
Orthogonal Protecting Group Strategies in Synthesis
In the synthesis of complex molecules like this compound, which contains multiple reactive sites, the use of orthogonal protecting groups is crucial. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific and different conditions, allowing for the selective deprotection of one functional group in the presence of others. The benzyl carbamate (Cbz or Z) group and the propargyl group present in the target molecule are a prime example of a system where orthogonal strategies are essential for further functionalization.
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines. researchgate.net It is stable under a variety of conditions, including those that are basic and mildly acidic. researchgate.net The most common method for the deprotection of a Cbz group is catalytic hydrogenation. nih.gov This process typically involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source, such as hydrogen gas (H₂) or a hydrogen donor in transfer hydrogenation (e.g., 1,4-cyclohexadiene (B1204751) or formic acid). nih.govacs.org The reaction is generally clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide.
Conversely, the terminal alkyne of the propargyl group is susceptible to reduction under standard catalytic hydrogenation conditions. Therefore, to selectively remove the Cbz group while preserving the alkyne, alternative deprotection methods are required. One such method is the use of strong Lewis acids or protic acids. For instance, a combination of aluminum chloride (AlCl₃) in a fluorinated solvent like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to effectively and selectively cleave N-Cbz groups in the presence of other reducible functionalities. nih.gov This method offers an orthogonal approach to the standard hydrogenolysis. Another set of conditions that can be employed for the deprotection of benzyl ethers in the presence of alkynes involves the use of BCl₃ with a cation scavenger like pentamethylbenzene (B147382) at low temperatures (-78 °C), a strategy that has proven effective for sensitive substrates. chemicalforums.com
The following table summarizes the orthogonality of the Cbz and propargyl groups:
| Protecting Group | Deprotection Conditions | Compatibility |
| Benzyl Carbamate (Cbz) | H₂/Pd/C (Hydrogenolysis) | Cleaved |
| AlCl₃/HFIP | Cleaved | |
| BCl₃/Pentamethylbenzene | Cleaved | |
| Propargyl Group (Alkyne) | H₂/Pd/C (Hydrogenolysis) | Reduced to alkane |
| AlCl₃/HFIP | Stable | |
| BCl₃/Pentamethylbenzene | Stable |
This orthogonality allows for synthetic routes where, for example, the amine can be deprotected and further reacted, while the alkyne remains available for subsequent transformations such as "click" chemistry. For instance, a study on the synthesis of benzylureas and related amine derivatives noted that under certain copper-catalyzed coupling conditions, benzylcarbamate primarily underwent N-benzylation (Chan-Lam coupling) rather than participating in the desired carboamination, highlighting the distinct reactivity of the carbamate nitrogen. nih.gov
Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis
The synthesis of this compound can be envisioned through the N-alkylation of a suitable precursor, such as benzyl N-hydroxycarbamate, with propargyl bromide. This reaction is a variation of the Williamson ether synthesis. The efficiency and yield of such a synthesis are highly dependent on the chosen reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and the potential use of catalysts or additives.
Base Selection: The choice of base is critical for the deprotonation of the N-hydroxycarbamate to form the more nucleophilic N-oxy anion. Common bases used in N-alkylation reactions include alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), hydroxides (e.g., NaOH, KOH), and hydrides (e.g., NaH). Studies on the N-alkylation of carbamates have shown that cesium carbonate (Cs₂CO₃) can be a particularly effective and mild base, often leading to high yields and selectivity. researchgate.netepa.gov The use of a strong, non-nucleophilic base like sodium hydride (NaH) is also a common strategy.
Solvent Effects: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred for Sₙ2 reactions like N-alkylation as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity. Research on the condensation of benzyl carbamate has highlighted the significant influence of the solvent, with acetonitrile showing an activating effect on the reaction. mdpi.comnih.gov
Temperature and Additives: The reaction temperature can be adjusted to control the reaction rate. While higher temperatures can accelerate the reaction, they may also lead to side reactions. Therefore, finding the optimal temperature is key. The addition of a catalyst, such as a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI), can significantly enhance the reaction rate and yield, especially in biphasic systems or when using solid bases. researchgate.netepa.gov TBAI can participate in a Finkelstein reaction with the alkyl halide, generating a more reactive alkyl iodide in situ.
A patent describing the synthesis of related halopropargyl carbamates provides insight into viable reaction conditions. For the reaction of an alcohol with an alkyl halide and an alkali metal cyanate, a phase-transfer catalyst such as tetrabutylammonium bromide was employed in an inert solvent like DMF, with reaction temperatures ranging from room temperature to 100°C. orgsyn.org
The following table presents a hypothetical optimization study for the synthesis of this compound based on literature precedents for similar N-alkylation reactions.
| Entry | Base | Solvent | Additive | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | DMF | None | 25 | Low |
| 2 | K₂CO₃ | DMF | TBAI | 25 | Moderate |
| 3 | NaH | THF | None | 0 to 25 | Moderate-High |
| 4 | Cs₂CO₃ | MeCN | None | 50 | High |
| 5 | Cs₂CO₃ | DMF | TBAI | 25 | High |
This table is a representation of expected trends based on literature and not from a single experimental study.
The data suggests that a combination of a strong yet mild base like Cs₂CO₃ in a polar aprotic solvent such as DMF or MeCN, potentially with the addition of TBAI, would likely provide the optimal conditions for the synthesis of this compound. Further fine-tuning of the temperature and reaction time would be necessary to maximize the yield and minimize the formation of byproducts.
Chemical Reactivity and Transformation Pathways of Benzyl N Prop 2 Yn 1 Yloxy Carbamate
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The CuAAC reaction is a cornerstone of click chemistry, renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. Benzyl (B1604629) N-(prop-2-yn-1-yloxy)carbamate, possessing a terminal alkyne, is an excellent substrate for this transformation, reacting with organic azides to form stable 1,2,3-triazole rings.
The copper(I)-catalyzed reaction proceeds via a mechanism significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition. The presence of a Cu(I) catalyst not only accelerates the reaction rate by a factor of 10⁶ to 10⁷ but also dictates the stereochemical outcome, leading exclusively to the formation of the 1,4-disubstituted triazole regioisomer. nih.gov The uncatalyzed thermal reaction, in contrast, requires higher temperatures and yields a mixture of both 1,4- and 1,5-regioisomers. nih.gov
The catalytic cycle is initiated by the formation of a copper(I) acetylide species from the terminal alkyne of benzyl N-(prop-2-yn-1-yloxy)carbamate. The active catalytic species is Cu(I), which can be generated in situ from Cu(II) salts (like CuSO₄ or CuCl₂) with the addition of a reducing agent, most commonly sodium ascorbate. nih.gov The reaction is generally performed in a variety of solvents, including water, and tolerates a wide pH range (4-12). nih.gov DFT calculations have suggested that the reaction pathway can involve dinuclear copper intermediates that actively participate in the cycloaddition.
The high regioselectivity is a key feature of the CuAAC reaction, ensuring that only one specific constitutional isomer is formed, which is critical for applications in drug discovery, materials science, and bioconjugation where precise molecular architecture is paramount.
To enhance the efficiency and stability of the copper catalyst and to mitigate potential cytotoxicity in biological applications, various ligand systems have been developed. These ligands coordinate to the copper center, accelerating the reaction and protecting the metal ion from oxidation and disproportionation.
One notable class of ligands includes functionalized N-heterocyclic carbenes (NHCs). For instance, flexible polydentate ligands based on NHCs can form highly active polynuclear copper(I) catalysts. These systems have been shown to efficiently catalyze the click reaction between a range of azides and alkynes at very low catalyst loadings, often leading to quantitative conversion in minutes under neat conditions at room temperature.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is another widely used water-soluble ligand that accelerates the CuAAC reaction. It is particularly valuable for reactions under demanding conditions, such as those involving very low catalyst concentrations.
The CuAAC reaction is known for its broad substrate scope and tolerance of a wide array of functional groups, a key tenet of click chemistry. While specific studies detailing the reaction of this compound with a wide variety of azides are not prevalent, the general scope can be inferred from related reactions. The alkyne functionality in propargyl compounds is highly reactive in CuAAC. Studies have shown that alkynes adjacent to an ether linkage, such as the one in this compound, exhibit high reactivity. nih.gov
The reaction's scope has been demonstrated extensively using benzyl azide (B81097) as a model substrate with a diverse range of terminal alkynes. These reactions proceed with high yields, accommodating various functional groups on the alkyne partner. iphy.ac.cnresearchgate.netresearchgate.net This suggests that this compound would similarly react efficiently with a broad spectrum of azide-containing molecules, including those with alkyl, aryl, and biologically relevant moieties.
A potential limitation for some related substrates is copper-induced fragmentation. For example, tertiary propargyl carbamates have been shown to be unsuitable for certain CuAAC applications due to cleavage under catalytic copper(I) conditions. However, this compound is a carbamate (B1207046) derivative of a primary propargyl alcohol and is expected to be more stable under these conditions. The primary limitation of the CuAAC reaction itself is the requirement for copper, which can be toxic to living systems, prompting the development of copper-free click chemistry alternatives for in vivo applications. nih.gov
Table 1: Illustrative Scope of CuAAC with Benzyl Azide and Various Terminal Alkynes This table demonstrates the general applicability and high yields of the CuAAC reaction. The data is based on reactions of benzyl azide with different alkyne partners under specific optimized conditions.
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | 1-benzyl-4-phenyl-1H-1,2,3-triazole | 96 |
| 2 | 1-Ethynyl-4-fluorobenzene | 1-benzyl-4-(4-fluorophenyl)-1H-1,2,3-triazole | 95 |
| 3 | 1-Ethynyl-4-methylbenzene | 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 94 |
| 4 | Propargyl alcohol | (1-benzyl-1H-1,2,3-triazol-4-yl)methanol | 89 |
| 5 | 3,3-Dimethyl-1-butyne | 1-benzyl-4-(tert-butyl)-1H-1,2,3-triazole | 90 |
| Data sourced from a study using Cyrene™ as a solvent with CuI as a catalyst. researchgate.net |
Reactivity of the Carbamate Functionality
The benzyl carbamate, or Cbz group, is a widely utilized protecting group for amines in organic synthesis. Its reactivity is central to the utility of this compound, enabling both its removal to unmask the underlying N-(prop-2-yn-1-yloxy)amine and its conversion into other functional groups.
Deprotection Strategies for Benzyl Carbamates (Cbz-group)
The removal of the Cbz group is a critical transformation. A variety of methods have been developed, ranging from classical catalytic hydrogenolysis to milder chemical techniques that offer greater functional group tolerance. nih.gov
Catalytic hydrogenolysis is the most traditional method, involving the cleavage of the benzylic C-O bond using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.comeurekaselect.com This process is highly efficient but can be limited by its incompatibility with reducible functional groups, such as the alkyne present in the title compound. organic-chemistry.org Alternative hydrogen sources, such as triethylsilane with Pd/C, can also be used under mild, neutral conditions. organic-chemistry.org
Chemical deprotection methods provide valuable alternatives when hydrogenolysis is not feasible. Strong acids, Lewis acids (like AlCl₃ or trimethylsilyl (B98337) iodide), and nucleophilic reagents can effectively cleave the Cbz group. nih.govresearchgate.net A notable nucleophilic method employs 2-mercaptoethanol (B42355) with a base like potassium phosphate (B84403) in N,N-dimethylacetamide (DMAc), which is advantageous for substrates containing sulfur or other functionalities that might poison a palladium catalyst. nih.govresearchgate.net Another effective system for chemoselective deprotection is nickel boride, generated in situ from NiCl₂·6H₂O and NaBH₄ in methanol (B129727) at room temperature. researchgate.net
| Method | Reagents | Key Features & Considerations | Reference |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Highly efficient; risk of reducing other functional groups like alkynes. | total-synthesis.comeurekaselect.com |
| Transfer Hydrogenation | Triethylsilane, Pd/C | Avoids use of H₂ gas; mild and neutral conditions. | organic-chemistry.org |
| Lewis Acid Cleavage | AlCl₃ in HFIP; TMSI | Effective for many substrates; can be harsh. | nih.govorganic-chemistry.orgresearchgate.net |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | Tolerant of sulfur groups and other sensitive functionalities. | nih.govresearchgate.net |
| Nickel Boride Reduction | NiCl₂·6H₂O, NaBH₄ | Chemoselective; unaffected by halides, esters, and Boc groups. | researchgate.net |
Formation of Urea (B33335) Derivatives from Carbamates
Carbamates, including this compound, can serve as precursors for the synthesis of urea derivatives. This transformation typically involves the reaction of the carbamate with a primary or secondary amine, where the amine displaces the benzyloxy group.
Several catalytic systems facilitate this conversion. For instance, lanthanum triflate has been shown to catalyze the direct reaction of N-benzyloxycarbonyl-protected amines with various amines to produce unsymmetrical ureas in high yields. organic-chemistry.org Another approach involves the use of aluminum amide complexes, generated from the reaction of amines with trimethylaluminum, which then react with carbamates to form ureas. total-synthesis.com A straightforward method involves simply treating a phenyl carbamate with an amine in dimethyl sulfoxide (B87167) (DMSO) at room temperature, which generates the corresponding urea in high yield. mdpi.com Zirconium(IV)-catalyzed exchange processes, sometimes accelerated by microwave irradiation, also provide an efficient route from carbamates to ureas. researchgate.net These methods could potentially be applied to this compound to synthesize novel urea derivatives containing the N-(prop-2-yn-1-yloxy) moiety.
N-O Bond Reactivity and Transformations of N-Alkoxycarbamates
The N-O bond in N-alkoxycarbamates is relatively weak and represents a key site of reactivity, enabling transformations distinct from those of standard carbamates. Cleavage of this bond can lead to various products through hydrolysis, alcoholysis, or rearrangement pathways. viu.ca
Alcoholysis and Hydrolysis Reactions
The hydrolysis of carbamates can proceed through different mechanisms depending on the substitution pattern and reaction conditions (acidic or basic). arkat-usa.org For N-alkoxycarbamates like the title compound, nucleophilic attack can occur at either the carbonyl carbon or the nitrogen atom.
Under basic hydrolysis conditions, the reaction typically involves nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. youtube.comnih.gov For this compound, this would lead to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate could expel either the benzyloxide anion or the N-deprotonated propargyloxyamine anion.
Alcoholysis, the reaction with an alcohol, follows a similar mechanistic pathway. Studies on related N-acyloxy-N-alkoxycarbamates have shown that alcoholysis with primary alcohols like methanol or ethanol (B145695) can lead to nucleophilic substitution at the nitrogen atom, resulting in the formation of N,N-dialkoxycarbamates. masterorganicchemistry.com This suggests that under certain conditions, the N-O bond of this compound could be susceptible to cleavage by alcohols.
| Reaction Type | Conditions | Plausible Mechanism | Potential Products |
|---|---|---|---|
| Basic Hydrolysis | Aqueous NaOH | Nucleophilic acyl substitution at the carbonyl carbon. | Propargyloxyamine, Benzyl alcohol, CO₂ |
| Acidic Hydrolysis | Aqueous HCl | Protonation of carbonyl oxygen, followed by nucleophilic attack by water. | Propargyloxyamine, Benzyl alcohol, CO₂ |
| Alcoholysis | Methanol, Base | Nucleophilic attack by methoxide (B1231860) at the carbonyl carbon. | Propargyloxyamine, Methyl benzyl carbonate |
| N-O Bond Cleavage | Reductive conditions (e.g., SET reagents) | Single-electron transfer (SET) leading to N-O bond scission. | Benzyl N-(prop-2-yn-1-yl)carbamate |
Rearrangement Pathways
The presence of the N-O bond opens up possibilities for various rearrangement reactions, which are often initiated by the cleavage of this weak bond. While specific rearrangements of this compound are not widely documented, analogous systems provide insight into potential pathways.
One well-known reaction involving N-O bond cleavage is the Beckmann rearrangement, where an oxime rearranges to an amide under acidic conditions. organic-chemistry.orgnih.gov This type of reaction is driven by the formation of an electron-deficient nitrogen following the departure of a leaving group from the oxygen atom.
More relevant to the N-alkoxycarbamate structure are rearrangements that proceed via N-O bond heterolysis or homolysis. For example, base-mediated homologative rearrangements of N-methyl-N-oxyamides have been reported to proceed through the formation of an iminium ion via N-O heterolysis, which is then trapped by an alkoxide. masterorganicchemistry.com It is conceivable that under specific basic conditions, this compound could undergo deprotonation and subsequent rearrangement.
Recent work on benzyl α-ammonium carbamates has shown they can undergo a tandem 1,6- and 1,2-elimination sequence to release amines, representing a type of rearrangement and cleavage cascade. While the subject compound lacks the specific ammonium (B1175870) trigger, this illustrates the capacity of benzyl carbamate structures to participate in complex elimination and rearrangement pathways.
Spectroscopic and Structural Elucidation Approaches for Benzyl N Prop 2 Yn 1 Yloxy Carbamate and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, one can deduce the connectivity, stereochemistry, and even subtle electronic effects within the structure.
¹H NMR: In the proton NMR spectrum of benzyl (B1604629) N-(prop-2-yn-1-yloxy)carbamate, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of the signal indicates the electronic environment, the integration value corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. While a ¹³C NMR spectrum for benzyl N-(prop-2-yn-1-yloxy)carbamate is noted as being available within spectral databases, specific experimental data is not publicly detailed. nih.gov However, the expected chemical shifts can be predicted based on the functional groups present. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to confirm assignments. A COSY spectrum would show correlations between coupled protons (e.g., between the N-H and the propargylic CH₂), while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| ≡C-H | ~2.5 | Triplet (t) | ~75 |
| -O-CH₂-C≡ | ~4.7 | Doublet of doublets (dd) | ~58 |
| C≡C-H | N/A | N/A | ~78 |
| C=O | N/A | N/A | ~156 |
| -O-CH₂-Ph | ~5.2 | Singlet (s) | ~67 |
| Aromatic C-H | ~7.3-7.4 | Multiplet (m) | ~128-129 |
| Aromatic C (quaternary) | N/A | N/A | ~136 |
| N-H | ~5.5 | Broad triplet (br t) | N/A |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Specific covalent bonds absorb infrared radiation at characteristic frequencies, causing them to vibrate. These absorptions appear as bands in the IR spectrum. For this compound, several key functional groups would give rise to distinct and identifiable absorption bands. The presence of the alkyne and carbamate (B1207046) groups is particularly well-suited for IR analysis.
Key expected absorptions include:
N-H Stretch: A moderate absorption band from the carbamate N-H group.
≡C-H Stretch: A sharp, strong band characteristic of a terminal alkyne.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹.
C≡C Stretch: A weak but sharp absorption in the characteristic alkyne region.
C=O Stretch: A very strong absorption band due to the carbamate carbonyl group.
C-O Stretch: An absorption band associated with the ester-like C-O bond of the carbamate.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| N-H (Carbamate) | Stretching | ~3300 | Medium |
| ≡C-H (Alkyne) | Stretching | ~3290 | Strong, Sharp |
| C-H (Aromatic) | Stretching | 3030-3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |
| C≡C (Alkyne) | Stretching | ~2120 | Weak, Sharp |
| C=O (Carbamate) | Stretching | ~1700 | Strong |
| C-O (Carbamate) | Stretching | ~1250 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to definitively establish the elemental composition.
The molecular formula for this compound is C₁₁H₁₁NO₂ corresponding to a monoisotopic mass of approximately 189.0790 g/mol . An HRMS measurement would be expected to confirm this value.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecule breaks apart into smaller, characteristic fragments. For this compound, key fragmentation pathways would likely involve the stable benzyl and propargyl groups.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value (Predicted) | Proposed Fragment Identity | Formula | Notes |
| 189 | [M]⁺ | [C₁₁H₁₁NO₂]⁺ | Molecular Ion |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Benzyl or Tropylium Cation (very common and often the base peak for benzyl compounds) |
| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ | Propargyl Cation |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can generate a map of electron density and build an exact model of the molecule's structure, providing accurate bond lengths, bond angles, and torsional angles.
Currently, there is no publicly available crystal structure for this compound. However, if a suitable single crystal could be grown, this technique would provide unparalleled structural detail. Analysis would confirm the planar geometry of the carbamate group and the phenyl ring. Crucially, it would reveal how the molecules pack in the solid state. The presence of the N-H group (a hydrogen bond donor) and the carbonyl oxygen (a hydrogen bond acceptor) suggests that intermolecular hydrogen bonding would be a key feature of the crystal lattice, likely forming chains or dimeric structures.
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific studies detailing quantum chemical calculations (e.g., DFT or ab initio methods) to determine the electronic structure, frontier molecular orbitals (HOMO-LUMO), electrostatic potential, or reactivity descriptors for benzyl (B1604629) N-(prop-2-yn-1-yloxy)carbamate have been found. Such calculations would be essential to predict its chemical behavior and potential for undergoing specific reactions.
Molecular Dynamics Simulations for Conformational Analysis
There is no available research that has employed molecular dynamics (MD) simulations to explore the conformational landscape of benzyl N-(prop-2-yn-1-yloxy)carbamate. MD simulations would provide insight into the molecule's flexibility, preferred three-dimensional structures, and the dynamics of its functional groups, which are crucial for understanding its interactions with other molecules or materials.
Docking Studies for Molecular Interactions
No docking studies involving this compound in either material science or biochemical contexts (excluding drug/biological activity claims) are present in the reviewed literature. Molecular docking would be used to predict the binding orientation and affinity of the molecule within a specific receptor site or onto a material surface.
Structure-Property Relationship Studies through Computational Methods
There is a lack of published computational research establishing quantitative structure-property relationships (QSPR) for this compound. These studies are necessary to correlate the specific structural features of the molecule with its macroscopic properties (e.g., solubility, boiling point, or material compatibility) through computational models.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
Future research into the synthesis of benzyl (B1604629) N-(prop-2-yn-1-yloxy)carbamate and related N-alkoxycarbamates will likely prioritize the development of more sustainable and efficient methodologies. Traditional carbamate (B1207046) synthesis often involves hazardous reagents like phosgene. Modern approaches, however, are moving towards safer alternatives, such as activated mixed carbonates. nih.gov
Key areas for future synthetic exploration include:
Catalytic Approaches: The development of metal- or organo-catalyzed reactions that can construct the N-alkoxycarbamate core with high atom economy would be a significant advancement. For instance, methods involving the direct carbonylation of N-(prop-2-yn-1-yl)hydroxylamine derivatives with benzyl alcohol would be highly desirable.
Flow Chemistry: Continuous flow processes could offer enhanced safety, scalability, and efficiency for the synthesis of this and other carbamate compounds. Flow reactors allow for precise control over reaction parameters, which can minimize byproduct formation and improve yield.
Green Solvents and Reagents: A shift towards the use of environmentally benign solvents and bio-based starting materials will be crucial. Research into enzymatic or biocatalytic methods for carbamate formation could provide highly selective and sustainable synthetic routes.
Design of Advanced Functional Materials Incorporating the Compound
The terminal alkyne group in benzyl N-(prop-2-yn-1-yloxy)carbamate is a prime functional handle for its incorporation into advanced materials, primarily through "click chemistry." The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and orthogonal reaction that allows the compound to be covalently linked to polymers, surfaces, or nanoparticles with high precision. acs.orgnih.gov
Future research in materials science could focus on:
Functional Polymers: The compound can be used as a monomer or a post-polymerization modification reagent to introduce alkyne functionalities into polymer backbones. Subsequent "clicking" with azide-functionalized molecules can be used to attach a wide range of moieties, including bioactive molecules, fluorophores, or cross-linking agents to create smart materials like hydrogels or drug-delivery systems. nih.govrsc.org
Surface Modification: Immobilizing this compound onto surfaces (e.g., silica, gold, or polymer beads) via its alkyne group can be used to create functionalized materials for applications in chromatography, solid-phase synthesis, or diagnostics. acs.org For example, it could be used to prepare novel stationary phases for HPLC. acs.org
pH-Sensitive Materials: The carbamate linkage itself can be designed to be cleavable under specific conditions. Research into pH-sensitive triazolylcarbamates formed via click chemistry suggests that materials incorporating this compound could be engineered for controlled release applications, where a change in pH triggers the release of a payload. researchgate.net
Table 1: Potential Functional Materials Incorporating this compound This table is interactive. Click on the headers to sort.
| Material Type | Method of Incorporation | Potential Application |
|---|---|---|
| Smart Hydrogels | Copolymerization and CuAAC cross-linking | Controlled drug release, tissue engineering scaffolds |
| Functionalized Nanoparticles | Surface modification via CuAAC | Targeted drug delivery, bio-imaging probes |
| Chromatography Media | Covalent attachment to silica/polymer beads | Affinity purification, chiral separations |
| Self-Healing Polymers | Integration into polymer backbone with reversible linkages | Advanced coatings, durable composites |
Expansion of Reactivity Profiles for Diversified Chemical Applications
While the alkyne group's role in click chemistry is well-established, future work will aim to explore the broader reactivity of this compound to diversify its synthetic applications. The molecule possesses multiple reactive sites that can be targeted for chemical transformation.
Key research avenues include:
Alkyne Chemistry Beyond CuAAC: The terminal alkyne can participate in a variety of other reactions, including Sonogashira coupling, Glaser coupling, and various cycloadditions, providing access to a wide range of complex molecules. acs.org Palladium-catalyzed reactions, for instance, can be used to cleave propargyl groups or form new C-C bonds. nih.govresearchgate.net
Reactivity of the N-O Bond: The N-alkoxycarbamate moiety is not merely a stable linker. Studies on related alkenyl N-alkoxy carbamates have shown they can undergo intramolecular cyclization reactions to form novel heterocyclic structures, such as cyclic bromo carbonates. mdpi.comnih.gov Future research could explore similar intramolecular reactions with the alkyne group of this compound to synthesize unique nitrogen- and oxygen-containing heterocycles.
Carbamate as a Directing or Cleavable Group: The carbamate group can influence the regioselectivity of reactions at adjacent positions. Furthermore, its role as a protecting group that can be removed under specific conditions (e.g., nucleophilic deprotection) adds to its synthetic utility, allowing for the controlled unmasking of an N-O functional group. organic-chemistry.org
Table 2: Reactivity Profile and Potential Synthetic Transformations This table is interactive. Click on the headers to sort.
| Reactive Site | Type of Reaction | Potential Products |
|---|---|---|
| Terminal Alkyne | CuAAC ("Click Chemistry") | 1,2,3-Triazoles |
| Terminal Alkyne | Sonogashira Coupling | Aryl- or vinyl-substituted alkynes |
| Terminal Alkyne | [4+2] Cycloaddition (Diels-Alder) | Substituted cyclic compounds |
| N-Alkoxycarbamate | Intramolecular Cyclization | Novel N,O-heterocycles |
| Carbamate Linkage | Nucleophilic Cleavage | N-deprotected hydroxylamine (B1172632) derivatives |
Interdisciplinary Applications in Emerging Fields
The unique combination of functionalities in this compound makes it a powerful tool for interdisciplinary research, particularly in chemical biology and medicinal chemistry.
Bioorthogonal Chemistry: The terminal alkyne serves as a bioorthogonal handle. nih.gov This allows the compound to be used as a probe for labeling biomolecules in living systems without interfering with native biological processes. acs.org It can be incorporated into proteins, glycans, or nucleic acids and subsequently visualized or isolated by "clicking" it to a reporter molecule (e.g., a fluorophore or biotin). mdpi.com This has profound implications for diagnostics, in-vivo imaging, and understanding complex biological pathways.
Medicinal Chemistry and Drug Discovery: Carbamates are a key structural feature in numerous approved drugs and are widely used in drug design as stable peptide bond isosteres. nih.govnih.govresearchgate.net this compound can serve as a versatile scaffold or building block. The alkyne handle allows for the rapid generation of compound libraries via click chemistry, which is a core strategy in fragment-based drug discovery. mdpi.com By conjugating this core structure to various azide-containing fragments, vast numbers of diverse molecules can be synthesized and screened for biological activity.
Q & A
Basic Research Questions
Q. How can benzyl N-(prop-2-yn-1-yloxy)carbamate be synthesized with high purity, and what analytical methods validate its structural integrity?
- Methodology :
- Synthesis : Optimize via carbamate coupling reactions using propargyl alcohol and benzyl chloroformate under anhydrous conditions. For example, Non-Kolbe electrolysis (adapted from similar carbamate syntheses) employs controlled current density and inert atmospheres to minimize side reactions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
- Characterization :
- NMR : Confirm the propargyl ether (δ 4.6–4.8 ppm for CH₂-O-C≡CH) and carbamate carbonyl (δ 155–160 ppm in ¹³C NMR) .
- HPLC : Purity >98% with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
Q. What crystallographic tools are recommended for resolving the molecular structure of this compound?
- Methodology :
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, 120 K).
- Software :
- SHELX (SHELXL for refinement): Robust for small-molecule anisotropic displacement parameters and handling twinning .
- ORTEP-3 : Visualize thermal ellipsoids and validate bond geometries (e.g., C≡C bond length ~1.20 Å) .
- Validation : Check R-factor convergence (<5%) and ADDSYM in PLATON to detect missed symmetry .
Q. How does the propargyl group in this compound influence its reactivity in click chemistry applications?
- Methodology :
- Click Reactions : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized biomolecules. Optimize using CuSO₄/sodium ascorbate in t-BuOH/H₂O (1:1) at 25°C .
- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS for triazole formation (m/z + 98 Da).
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation (e.g., unexpected coupling patterns in NMR)?
- Methodology :
- Dynamic Effects : Investigate rotational barriers (e.g., carbamate N–CO bond) using variable-temperature NMR (VT-NMR) to resolve splitting anomalies .
- Computational Validation : Compare experimental ¹H/¹³C NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-31G*). Discrepancies >0.5 ppm suggest conformational flexibility .
Q. What experimental designs are optimal for studying the biological activity of this compound in cancer cell models?
- Methodology :
- Invasion Assays : Use Boyden chambers with PC-3M-CT+ prostate cancer cells (as in latrunculin A derivatives) . Pre-treat cells with 10–100 µM carbamate for 24 hr, quantify migrated cells via crystal violet staining.
- Hypoxia Studies : Measure HIF-1α inhibition via Western blot (hypoxia chamber, 1% O₂). Compare IC₅₀ values with structural analogs to establish SAR .
Q. How can computational tools like Mercury CSD aid in polymorphism screening for this compound?
- Methodology :
- Packing Analysis : Use Mercury’s "Packing Similarity" module to compare crystal structures (tolerance = 15%). Identify common motifs (e.g., π-π stacking between benzyl groups) .
- Void Mapping : Calculate solvent-accessible voids (>20 ų) to predict hydrate/solvate formation.
Q. What strategies mitigate racemization during the synthesis of chiral carbamate derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
